Hexasodium benzenehexathiolate

Übersicht

Beschreibung

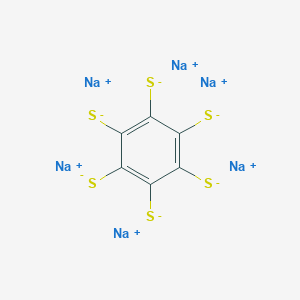

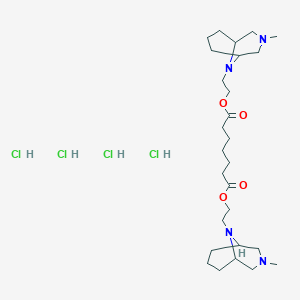

Hexasodium benzenehexathiolate is a chemical compound with the empirical formula C6Na6S6 . Its molecular weight is 402.39 . It is also known as Benzenehexathiol hexasodium salt .

Synthesis Analysis

The synthesis of Hexasodium benzenehexathiolate and its related compounds has been studied in the context of creating 2D conductive metal-organic frameworks (MOFs) for use in electrochromic devices . The reaction of hexasodium benzenehexathiolate with carbon disulfide has also been explored .Wissenschaftliche Forschungsanwendungen

Electronic Devices and Sensors : A study by Chen, Lu, and Su (2018) highlights the synthesis of benzenehexathiol (BHT) and its use in fabricating highly conductive 2D metal-organic framework materials like Ag3BHT2. These materials show potential applications in electronic devices and sensors due to their high electrical conductivity (Chen, Lu, & Su, 2018).

Water Quality Monitoring : Villa et al. (2019) developed a para-isomer of hexakis(phenylthio)benzene, a coordination polymer, for the detection of Pb2+ ions in water. This offers a selective and sensitive method for monitoring lead concentrations, which is critical for water safety (Villa et al., 2019).

Pharmaceuticals : Mukhopadhyay et al. (2011) reported that microwave irradiation of 2-alkyl substituted benzimidazoles under hexafluorophosphoric acid catalyst produces compounds with potential anti-proliferative effects on human histiocytic lymphoma cell U937 (Mukhopadhyay et al., 2011).

Paramagnetic Materials : Fanghänel et al. (1992) found that dithiolato-nickel complexes with multisulfur ligands derived from benzenehexathiolate exhibit promising properties, including paramagnetic behavior and absorption in the 800-1000 nm range, indicating potential in material science applications (Fanghänel et al., 1992).

Chemical Synthesis : Richter, Beye, and Fanghänel (1990) explored the reaction of carbon disulfide with hexasodium benzenehexathiolate and benzenehexathiol, leading to the production of 1,3-benzodithiole-2-thiones (Richter, Beye, & Fanghänel, 1990).

Solar Cell Technology : Jin et al. (2017) demonstrated that Cu-BHT electrodes possess high conductivity and transmittance, making them a promising alternative to ITO in photovoltaic solar cells. This advancement could lead to more cost-effective and flexible solar energy solutions (Jin et al., 2017).

Zukünftige Richtungen

Hexasodium benzenehexathiolate and its related compounds have potential applications in the field of energy storage and conversion, particularly in the development of electrochromic devices . These devices can regulate illumination in buildings and heat exchange with the environment, contributing to energy efficiency .

Eigenschaften

IUPAC Name |

hexasodium;benzene-1,2,3,4,5,6-hexathiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S6.6Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;/h7-12H;;;;;;/q;6*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGWCSUJTDMETK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1[S-])[S-])[S-])[S-])[S-])[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Na6S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551431 | |

| Record name | Hexasodium benzene-1,2,3,4,5,6-hexakis(thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexasodium benzenehexathiolate | |

CAS RN |

110431-65-7 | |

| Record name | Hexasodium benzene-1,2,3,4,5,6-hexakis(thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzenehexathiolate hexabasic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)